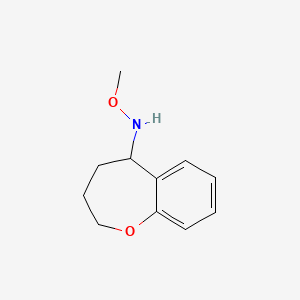

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Description

BenchChem offers high-quality N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-12-10-6-4-8-14-11-7-3-2-5-9(10)11/h2-3,5,7,10,12H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGRWFMQDBHYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1CCCOC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

literature review of tetrahydro-1-benzoxepin-5-amine analogs

Design, Synthesis, and Pharmacological Applications

Executive Summary

The 2,3,4,5-tetrahydro-1-benzoxepin-5-amine scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its seven-membered oxygen-containing ring fused to a benzene core. Unlike their six-membered chroman analogs, benzoxepins exhibit unique conformational flexibility (twist-boat vs. chair), allowing them to adapt to diverse biological targets.

This technical guide analyzes the structural logic, synthetic pathways, and therapeutic utility of these analogs, with a specific focus on their emerging role as PKM2 inhibitors (neuroinflammation) and ACAT inhibitors (cardiovascular/metabolic disease).

Part 1: Medicinal Chemistry & Structure-Activity Relationship (SAR)[1]

Scaffold Analysis

The tetrahydro-1-benzoxepin core functions as a conformationally mobile platform.[1] The biological activity is strictly governed by the orientation of the amine at position 5 and the electronic nature of substituents on the aromatic ring (positions 7, 8, and 9).

Core SAR Directives:

-

Position 5 (Amine): This is the primary interaction point for hydrogen bonding and ionic interactions with receptor residues (e.g., Asp/Glu). Bulky secondary or tertiary amines often improve metabolic stability but may impose steric penalties if the receptor pocket is narrow.

-

Position 8 (Aromatic Substitution): Introduction of lipophilic, electron-withdrawing groups (e.g., -Cl, -CF3) or aryl groups at C8 significantly enhances potency against targets like ACAT by accessing hydrophobic sub-pockets.

-

The Oxygen Atom (Position 1): Acts as a hydrogen bond acceptor. Replacement with sulfur (benzothiepins) or nitrogen (benzazepines) drastically alters the dipole moment and ring puckering, often shifting target selectivity (e.g., from ACAT to CNS targets like NMDA).

Visualization: SAR Logic Map

Figure 1: Structural logic governing the pharmacological profile of benzoxepin-5-amine analogs.

Part 2: Synthetic Strategies

Two primary routes dominate the literature: Reductive Amination (for library generation) and Ring-Closing Metathesis (for stereoselective synthesis).

Route A: Reductive Amination (The "Workhorse" Protocol)

This method is preferred for generating diverse amine analogs from a common ketone intermediate, 3,4-dihydro-1-benzoxepin-5(2H)-one.

Mechanism: The ketone condenses with a primary or secondary amine to form an iminium ion intermediate, which is subsequently reduced by a hydride source (e.g., NaBH(OAc)3 or NaBH3CN).

Standard Operating Procedure (SOP)

Objective: Synthesis of N-substituted-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.

-

Reagents:

-

Substrate: 3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 equiv)

-

Amine: R-NH2 (1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Catalyst: Acetic acid (glacial, 1-2 drops)

-

-

Protocol:

-

Step 1 (Imine Formation): Dissolve the ketone in DCE under an inert atmosphere (N2). Add the amine and acetic acid. Stir at room temperature for 1-2 hours to allow equilibrium formation of the imine/iminium species.

-

Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise to prevent localized exotherms.

-

Step 3 (Reaction): Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Step 4 (Quench): Quench with saturated aqueous NaHCO3. Extract with DCM (3x).

-

Step 5 (Purification): Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).

-

Critical Control Point: If using secondary amines with significant steric bulk, switch the reductant to Trichlorosilane activated by TMEDA (Lewis base), as this system avoids the steric clashes associated with borohydrides.

Route B: Overman Rearrangement / RCM

For enantioselective synthesis, this route utilizes an allylic trichloroacetimidate.

-

Overman Rearrangement: Thermal rearrangement transfers chirality from an allylic alcohol to the amine.

-

RCM (Ring-Closing Metathesis): Grubbs II catalyst closes the 7-membered ring.

-

Reduction: Hydrogenation (H2, Pd/C) converts the dihydro-benzoxepin to the tetrahydro form.

Part 3: Pharmacological Mechanisms

PKM2 Inhibition & Neuroinflammation

Recent studies identify benzoxepin analogs as potent inhibitors of Pyruvate Kinase M2 (PKM2) .

-

Mechanism: In macrophages/microglia, PKM2 promotes glycolysis (Warburg effect), which fuels the NLRP3 inflammasome.

-

Therapeutic Effect: Benzoxepins bind to PKM2, preventing its dimerization/tetramerization or inhibiting its glycolytic activity. This shifts cell metabolism away from glycolysis, downregulating NLRP3 and reducing the secretion of pro-inflammatory cytokines (IL-1β).

-

Indication: Ischemic stroke and neurodegenerative disorders.[2]

Visualization: Anti-Inflammatory Pathway

Figure 2: Mechanism of action for benzoxepin-mediated neuroprotection via PKM2 inhibition.

ACAT Inhibition (Cardiovascular)

Derivatives substituted with hydrophobic groups (e.g., 8-chloro, N-heptyl) act as inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT) .

-

Utility: Prevents the esterification of cholesterol in macrophages, reducing foam cell formation and atherosclerosis progression.[3]

-

Selectivity: 8-substituted analogs often show selectivity for ACAT-1 (macrophage isoform) over ACAT-2 (intestinal/liver isoform).

Part 4: Future Outlook & Recommendations

-

Hybrid Scaffolds: Combining the benzoxepin core with guanidine moieties (at N5) has yielded hypotensive agents. Future work should explore fusing this core with targeting ligands for precision oncology (e.g., PROTACs targeting PKM2).

-

Stereochemical Resolution: Most current protocols yield racemates. Developing asymmetric reductive amination protocols using chiral phosphoric acid catalysts could unlock enantiomer-specific activities, reducing off-target toxicity.

-

Metabolic Stability: The 7-membered ring is susceptible to oxidative metabolism. Fluorination at the C3 or C4 positions could block metabolic hot spots, extending half-life.

References

-

One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines. Journal of Organic Chemistry. (2015). Describes the Overman rearrangement/RCM strategy for accessing the scaffold.

-

Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents. Angewandte Chemie. (2020). Identifies PKM2 as the target for benzoxepin-mediated anti-inflammatory effects.[4]

-

Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine... Journal of Medicinal Chemistry. (2019). Provides comparative SAR data for the 7-membered ring systems in CNS targets.

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. (2013). Details the Trichlorosilane/TMEDA reductive amination protocol suitable for sterically hindered benzoxepinones.

-

Novel hydroxyphenylurea dual inhibitor against acyl-CoA: cholesterol acyltransferase (ACAT). Bioorganic & Medicinal Chemistry. (2001).[5] Establishes the SAR for ACAT inhibition in related benzoxepin/urea scaffolds.

Sources

- 1. Buy 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine | 38824-23-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Acyl coenzyme A:cholesterol acyltransferase inhibitors as hypolipidemic and antiatherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel hydroxyphenylurea dual inhibitor against acyl-CoA: cholesterol acyltransferase (ACAT) and low density lipoprotein (LDL) oxidation as antiatherosclerotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Safety and Toxicity Assessment of Benzoxepin Intermediates in Drug Discovery

Topic: Toxicity Profile and Safety Data for Benzoxepin Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Scope

Benzoxepins—bicyclic heterocycles containing a benzene ring fused to a seven-membered oxygen-containing ring—are privileged scaffolds in medicinal chemistry. They serve as core structures for tricyclic antidepressants (e.g., Doxepin), selective estrogen receptor modulators (SERMs), and antitumor agents.

However, the physicochemical properties that make them potent (lipophilicity, rigid geometry) also introduce specific toxicity liabilities. This guide dissects the safety profile of key benzoxepin intermediates, focusing on cardiotoxicity (hERG inhibition) , reactive metabolite formation , and process safety during synthesis.

Target Intermediates

This guide focuses on the two primary isomeric scaffolds encountered in synthesis:

-

1-Benzoxepins: (e.g., 2,3,4,5-tetrahydro-1-benzoxepin-5-one).[1] Common in CNS-active agents.

-

3-Benzoxepins: (e.g., 1,2,4,5-tetrahydro-3-benzoxepin). Often explored for antifungal and anticancer applications.

Toxicological Profiling: Mechanisms & Data

Cardiotoxicity: The hERG Liability

The most critical safety attrition point for benzoxepin derivatives is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

-

Mechanism: The benzoxepin core, particularly when substituted with basic amines (as in Doxepin or amino-benzoxepin intermediates), mimics the pharmacophore required to block the hERG pore. This leads to delayed ventricular repolarization (QT interval prolongation) and potential Torsades de Pointes (TdP).[2]

-

Data Anchor: Doxepin, a tricyclic benzoxepin derivative, inhibits hERG with an IC50 of ~6.5 µM [1].[3]

-

SAR Insight: The liability increases with lipophilicity (LogP > 3) and the presence of a basic nitrogen center at a specific distance from the aromatic ring. Intermediates lacking the amine side chain (e.g., the ketone 2,3,4,5-tetrahydro-1-benzoxepin-5-one) generally exhibit lower hERG risk but must be monitored for lipophilic non-specific binding.

Acute Toxicity & Irritation (SDS Data Synthesis)

Intermediate precursors, particularly halogenated ketones and diones, exhibit significant mucosal and cutaneous toxicity.

| Intermediate | CAS No.[4][5] | Hazard Class (GHS) | Target Organ / Effect |

| 2,3,4,5-Tetrahydro-1-benzoxepin-3,5-dione | 62557-53-3 | Warning (H302, H315, H319) | Skin/Eye Irritant; Respiratory Tract Irritation |

| 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one | N/A | Warning (H315, H319) | Severe Eye Irritant (Cat 2B); Skin Corrosion |

| 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol | 20426-87-3 | Warning | Moderate acute oral toxicity (predicted) |

Metabolic Activation & Genotoxicity

While the benzoxepin ring itself is relatively stable, metabolic bioactivation can generate reactive intermediates.

-

Benzylic Oxidation: The C5 position (in 1-benzoxepins) is highly susceptible to P450-mediated oxidation. If this position is unsubstituted, it can form a benzylic alcohol or ketone.

-

Quinone Methide Formation: For derivatives with a leaving group or hydroxyl at the benzylic position, metabolic processing can generate a reactive quinone methide intermediate, capable of alkylating DNA or proteins (glutathione depletion).

Safety in Synthesis (Process Hazards)

Friedel-Crafts Cyclization Risks

The most common route to the benzoxepinone core involves an intramolecular Friedel-Crafts cyclization of 4-phenoxybutyric acid derivatives.

-

Hazard: This reaction typically requires Polyphosphoric Acid (PPA) or Aluminum Chloride (

) at elevated temperatures (80–120°C). -

Thermal Runaway: The reaction is exothermic. On a kilogram scale, delayed exotherms can occur if the mixture is viscous and stirring is inefficient.

-

Control Measure: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition (

) before scaling. Maintain

Alpha-Bromination Hazards

Functionalizing the ketone often involves

-

Hazard:

-bromo-1-benzoxepin-5-one derivatives are potent lachrymators and skin sensitizers. -

Protocol: All handling must occur in a Class II Biosafety Cabinet or high-velocity fume hood. Double-gloving (Nitrile/Laminate) is mandatory.

Experimental Protocols

Protocol A: Automated Patch Clamp for hERG Safety Assessment

Rationale: To quantify the cardiotoxic risk of benzoxepin intermediates early in the lead optimization phase.

Materials:

-

CHO cells stably expressing hERG (Kv11.1).

-

Extracellular solution (Tyrode’s buffer).

-

Positive control: E-4031 (IC50 ~10-100 nM).

Step-by-Step Methodology:

-

Cell Preparation: Harvest CHO-hERG cells at 70-80% confluence using Detachin. Resuspend in extracellular solution to a density of

cells/mL. -

Seal Formation: Dispense cells into the patch plate. Apply suction to achieve a gigaseal (>1 G

). -

Break-in: Apply a pulse of suction to rupture the membrane and establish whole-cell configuration.

-

Voltage Protocol:

-

Hold potential at -80 mV.

-

Depolarize to +40 mV for 2 seconds (activates hERG channels).

-

Repolarize to -50 mV for 2 seconds (elicits tail current).

-

Return to -80 mV.

-

-

Compound Application: Perfusion of the benzoxepin intermediate at increasing concentrations (0.1, 1, 10, 30 µM). Allow 5 minutes for equilibrium at each concentration.

-

Data Analysis: Measure peak tail current amplitude. Normalize to baseline. Fit data to the Hill equation to derive IC50.

-

Acceptance Criteria: Seal resistance > 500 M

; Tail current amplitude > 0.5 nA.

-

Protocol B: Reactive Metabolite Trapping (Glutathione Adduct Assay)

Rationale: To detect if the benzoxepin scaffold is bioactivated into electrophilic species (e.g., quinone methides).

Materials:

-

Human Liver Microsomes (HLM) (1 mg/mL protein).

-

NADPH regenerating system.

-

Glutathione (GSH) (5 mM) or Dansyl-GSH (for fluorescence detection).

Step-by-Step Methodology:

-

Incubation: Mix HLM, GSH (5 mM), and test compound (10 µM) in phosphate buffer (pH 7.4) at 37°C.[3][7]

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Time Course: Incubate for 60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing an internal standard.

-

Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).

-

Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific precursor ion scans for GSH adducts (

).-

Interpretation: Presence of GSH adducts indicates bioactivation liability.

-

Visualizations

Metabolic Liability & Safety Map

This diagram illustrates the predicted sites of metabolic attack on the 1-benzoxepin core and the associated safety risks.

Caption: Predicted metabolic pathways for 1-benzoxepin. Red nodes indicate high-risk toxicity endpoints requiring monitoring.

Safety Screening Workflow

A logical decision tree for screening benzoxepin intermediates during lead optimization.

Caption: Stage-gate safety workflow for benzoxepin derivatives. Failure at hERG or GSH trapping triggers structural redesign.

References

-

Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin. Source:[3][7] Journal of Pharmacology and Experimental Therapeutics (JPET). URL:[Link]

-

Safety Data Sheet: 2,3,4,5-Tetrahydro-1-benzoxepin-3,5-dione. Source: Sigma-Aldrich / PubChem. URL:[Link]

-

Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators. Source: Journal of Medicinal Chemistry. URL:[Link]

-

Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Source: Molecules (MDPI). URL:[Link]

-

Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives. Source: Bioorganic & Medicinal Chemistry.[6][8] URL:[Link]

Sources

- 1. Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,3,4,5-Tetrahydro-1-benzoxepin-3-ol | C10H12O2 | CID 596274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol | C10H12O2 | CID 315576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular design, synthesis and docking study of benz[b]oxepines and 12-oxobenzo[c]phenanthridinones as topoisomerase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Physicochemical Properties, Synthesis, and Potential Applications

Abstract: This technical guide provides an in-depth analysis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, a heterocyclic compound featuring the pharmacologically relevant tetrahydro-1-benzoxepine scaffold. While specific research on this particular molecule is nascent, this document consolidates its known physicochemical properties and presents a scientifically grounded, proposed synthetic route based on established chemical principles. Furthermore, it outlines a comprehensive strategy for its analytical characterization and discusses its potential in drug discovery by drawing parallels with structurally related, biologically active analogues. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and explore the potential of this and similar chemical entities.

Introduction: The Tetrahydro-1-benzoxepine Scaffold in Medicinal Chemistry

The 2,3,4,5-tetrahydro-1-benzoxepine core is a privileged heterocyclic scaffold in medicinal chemistry. This seven-membered oxygen-containing ring fused to a benzene ring provides a three-dimensional structure that can effectively interact with a variety of biological targets. The substitution of an amine group, particularly at the 5-position, has been shown to yield compounds with a wide array of pharmacological activities.[1] Derivatives of 5-amino-2,3,4,5-tetrahydro-1-benzoxepine are recognized for their potential in developing new therapeutic agents.[1][2] This guide focuses specifically on the N-methoxy derivative, exploring its fundamental characteristics and potential pathways for its synthesis and application.

Physicochemical and Structural Properties

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a distinct chemical entity with the key identifiers and properties summarized below. This data is essential for its proper handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][4][5] |

| Molecular Weight | 193.25 g/mol | [3] |

| CAS Number | 1394042-49-9 | [3][4][6][7] |

| IUPAC Name | N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | N/A |

| Synonyms | 5-(methoxyamino)-2,3,4,5-tetrahydro-1-benzoxepine | [3] |

| Physical Form | Liquid | [3] |

| InChI Key | XKGRWFMQDBHYOC-UHFFFAOYSA-N | [3][5] |

| SMILES | CONC1CCCOC2=CC=CC=C12 | [5][7] |

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is not extensively documented in the literature, a plausible and robust synthetic route can be proposed. The following multi-step synthesis is designed based on well-established, high-yielding organic transformations, starting from the corresponding ketone precursor. This approach ensures procedural integrity and is readily adaptable in a standard synthetic chemistry laboratory.

Retrosynthetic Analysis

The logical disconnection for the target molecule involves the reduction of a methoxyimino (oxime ether) group, which in turn can be synthesized from a ketone precursor via oximation and subsequent O-methylation. This retrosynthetic logic provides a clear and efficient roadmap for the forward synthesis.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Four-Step Approach

The proposed forward synthesis involves four key stages, detailed below.

Step 1: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-5-one This ketone precursor is the common starting point for many 5-substituted benzoxepines. It can be synthesized via several established methods, most commonly through an intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid.

-

Preparation of 4-phenoxybutyric acid: React phenol with γ-butyrolactone under basic conditions.

-

Cyclization: Treat 4-phenoxybutyric acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature to induce intramolecular acylation and ring closure, yielding the desired ketone.

-

Purification: Purify the resulting ketone by column chromatography or recrystallization.

Step 2: Oximation of 2,3,4,5-Tetrahydro-1-benzoxepin-5-one This standard reaction converts the ketone into its corresponding oxime.

-

Dissolve the ketone precursor in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine, to neutralize the HCl released.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the oxime product by adding water.

-

Filter and dry the solid oxime.

Step 3: O-Methylation of the Oxime This step forms the critical oxime ether intermediate.

-

Suspend the oxime in a suitable aprotic polar solvent like N,N-Dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH), to deprotonate the oxime hydroxyl group, forming the oximate anion. Causality: NaH is a strong, non-nucleophilic base that ensures complete deprotonation without competing side reactions.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography.

Step 4: Reduction of the Methoxyimino Group The final step involves the selective reduction of the C=N bond to yield the target N-methoxy amine.

-

Dissolve the purified 5-(methoxyimino)-2,3,4,5-tetrahydro-1-benzoxepine in a protic solvent like methanol or acetic acid.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions. Causality: NaBH₃CN is chosen for its chemoselectivity; it readily reduces imines and oximes under mildly acidic conditions but will not cleave the sensitive N-O bond, which could occur with stronger reducing agents like LiAlH₄.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction, adjust the pH to be basic, and extract the final product.

-

Purify the N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine by column chromatography to obtain the final liquid product.

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization Strategy

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides a piece of the structural puzzle, and together they form a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all protons. Expected signals include distinct multiplets for the aromatic protons, several signals in the aliphatic region for the oxepine ring protons, a sharp singlet around 3.5-3.8 ppm for the three methoxy (O-CH₃) protons, and a broad singlet for the amine (N-H) proton.

-

¹³C NMR: Will identify all 11 unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecular structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₁₁H₁₅NO₂) by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).

-

Infrared (IR) Spectroscopy: Will identify key functional groups. Expected absorption bands include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-O ether stretching (~1050-1250 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single, sharp peak on multiple channels would indicate a high degree of purity, which is essential for subsequent biological assays.

Potential Pharmacological Significance and Future Directions

While direct biological data for N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is not yet published, its structural features suggest several promising avenues for research. The general class of 5-amino-2,3,4,5-tetrahydro-1-benzoxepines is known to possess significant pharmacological potential.[1] The introduction of an N-methoxy group can influence a molecule's properties in several ways:

-

Metabolic Stability: The N-O bond may alter metabolic pathways compared to a simple primary or secondary amine, potentially improving the pharmacokinetic profile.

-

Receptor Binding: The oxygen atom can act as a hydrogen bond acceptor, potentially creating new or enhanced interactions with biological targets.

-

Physicochemical Properties: The methoxy group can affect lipophilicity (LogP) and polarity (tPSA), influencing cell permeability and bioavailability.

Future research should focus on screening this compound against various targets, particularly within the central nervous system (CNS), where many benzoxepine derivatives have shown activity.

Caption: Potential avenues for future research and development.

Safety and Handling

Based on supplier safety data, N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine should be handled with care, following standard laboratory safety protocols.[3]

-

Signal Word: Warning[3]

-

Pictogram: GHS07 (Exclamation Mark)[3]

-

Hazard Statements:

-

Precautionary Statements: Standard precautions such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/eye protection/face protection (P280), and ensuring adequate ventilation are required.[3]

References

-

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine . PubChemLite. [Link]

-

1-[Ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins: a new class of antianaphylactic agents . PubMed. [Link]

-

One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds . ACS Publications, The Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine | 38824-23-6 [smolecule.com]

- 3. N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | 1394042-49-9 [sigmaaldrich.com]

- 4. aaronchem.com [aaronchem.com]

- 5. PubChemLite - N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (C11H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | 1394042-49-9 [sigmaaldrich.com]

- 7. 1394042-49-9|N-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: Total Synthesis of N-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Executive Summary

The target molecule, N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1394042-49-9), represents a specialized pharmacophore combining a privileged benzoxepine core with an N-alkoxyamine functionality. This scaffold is increasingly relevant in kinase inhibition and CNS-active drug discovery due to the unique conformational constraints of the 7-membered ether ring.

This guide details a robust, modular synthetic route designed for reproducibility and scalability. Unlike standard amine syntheses, the presence of the N-methoxy (N-OMe) group requires a specific reductive amination strategy that preserves the labile N–O bond while reducing the C=N bond.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary phases: the construction of the bicyclic core (Phase I) and the chemoselective installation of the nitrogen functionality (Phase II).

Strategic Disconnections

-

C–N Disconnection: The target is accessed via the selective reduction of an O-methyl oxime intermediate. Standard catalytic hydrogenation is avoided to prevent N–O bond cleavage.

-

C–C Disconnection (Ring Closure): The 7-membered ring is formed via intramolecular Friedel-Crafts acylation (using Polyphosphoric Acid - PPA) of a 4-phenoxybutyric acid precursor.

-

C–O Disconnection: The ether linkage is established via alkylation of phenol with

-butyrolactone.

Visualization: Retrosynthetic Tree

Caption: Retrosynthetic logic flow moving from the target N-alkoxyamine back to commodity starting materials.

Detailed Experimental Protocols

Phase I: Construction of the Benzoxepin-5-one Core

Objective: Synthesis of 3,4-dihydro-1-benzoxepin-5(2H)-one. Mechanism: Nucleophilic substitution followed by intramolecular electrophilic aromatic substitution.

Step 1: Synthesis of 4-Phenoxybutyric Acid

-

Reagents: Phenol (1.0 eq),

-Butyrolactone (1.1 eq), Sodium hydroxide (NaOH, 1.1 eq), Solvent (Xylene or Toluene). -

Procedure:

-

Dissolve phenol and NaOH in minimal water; remove water via azeotropic distillation with xylene.

-

Add

-butyrolactone and reflux the mixture for 4–6 hours. -

Note: The phenoxide ion opens the lactone ring to form the carboxylate salt.

-

Cool to room temperature (RT) and extract with water.

-

Acidify the aqueous layer with HCl (pH < 2) to precipitate 4-phenoxybutyric acid.

-

Yield Target: >85% (White solid).

-

Step 2: Ring Closure (Cyclization)

-

Reagents: 4-Phenoxybutyric acid (1.0 eq), Polyphosphoric Acid (PPA) (10–15 eq by weight).

-

Procedure:

-

Safety: PPA is viscous and corrosive. Use mechanical stirring.

-

Heat PPA to 60°C to lower viscosity. Add the carboxylic acid portion-wise.

-

Heat the mixture to 80–90°C for 2–3 hours.

-

Monitoring: Monitor by TLC (disappearance of acid).

-

Quench: Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring. (Exothermic!).

-

Extract the resulting ketone with Ethyl Acetate (3x). Wash with saturated

to remove unreacted acid. -

Purification: Recrystallization from hexane/ether or vacuum distillation.

-

Data Validation:

NMR should show disappearance of the carboxylic proton and shifts consistent with the benzoxepine ring protons.

-

Phase II: Installation of the N-Methoxy Amine

Objective: Chemoselective conversion of the ketone to the N-methoxy amine. Critical Challenge: Reducing the C=N bond without cleaving the N–O bond.

Step 3: Formation of the O-Methyl Oxime

-

Reagents: Benzoxepin-5-one (1.0 eq), Methoxyamine Hydrochloride (

, 1.5 eq), Pyridine (3.0 eq) or NaOAc (3.0 eq), Ethanol (EtOH). -

Procedure:

-

Dissolve the ketone in absolute EtOH.

-

Add methoxyamine hydrochloride and the base (Pyridine/NaOAc).

-

Reflux for 2–4 hours.

-

Monitoring: TLC/LC-MS will show conversion to the oxime ether (

). -

Concentrate solvent, resuspend in water, and extract with DCM.

-

Result: A mixture of E/Z oxime isomers (oily residue). Proceed to reduction without extensive purification if purity >90%.

-

Step 4: Selective Reduction to N-Methoxy Amine

Warning: Do NOT use

-

Reagents: O-Methyl Oxime intermediate (1.0 eq), Sodium Cyanoborohydride (

, 2.0 eq), Glacial Acetic Acid (solvent/catalyst) or Methanol with HCl trace. -

Procedure:

-

Dissolve the oxime in Methanol.

-

Cool to 0°C. Add

portion-wise. -

Add Glacial Acetic Acid dropwise to maintain pH ~4–5. (Crucial for activating the iminium species).

-

Stir at RT for 4–12 hours.

-

Quench: Adjust pH to >10 using NaOH (aq).

-

Extract with DCM. Dry over

. -

Purification: Flash column chromatography (Silica, Hexane:EtOAc gradient). The secondary amine is less polar than the primary amine byproduct but more polar than the oxime.

-

Visualization: Reaction Workflow

Caption: Step-by-step synthetic workflow emphasizing the critical conditions for each phase.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Cyclization Temp | 85°C – 95°C | <80°C leads to incomplete ring closure; >100°C causes polymerization of the PPA/substrate. |

| Reduction pH | 4.0 – 5.0 | Critical: |

| Reducing Agent | Borane-Pyridine or | Avoids N–O bond hydrogenolysis common with catalytic hydrogenation ( |

| Stoichiometry | 1.5 eq | Excess methoxyamine ensures complete conversion of the sterically hindered ketone. |

Analytical Validation (QC)

To certify the synthesis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine , the following spectral signatures must be confirmed:

-

NMR (500 MHz,

-

N-OMe Singlet: Look for a sharp singlet around

3.5 – 3.7 ppm (3H). This confirms the N-methoxy group is intact. -

Benzylic Proton (H-5): A triplet or multiplet around

3.8 – 4.2 ppm (1H), indicating the reduction of the C=N double bond to a C-N single bond. -

Amine Proton (NH): A broad singlet (exchangeable with

) typically around

-

-

Mass Spectrometry (ESI+):

-

Parent ion

should be consistent with the calculated mass (approx. 193.2 Da for the core + substituents). -

Absence of

fragment peaks (loss of

-

References

-

Benzoxepine Core Synthesis

-

Reductive Amination Methodology

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link (Establishes pH control for

).

-

-

Oxime Ether Reduction (Selective)

-

Kikugawa, Y., & Kawase, M. (1977). "Reduction of oximes with pyridine-borane." Chemistry Letters, 6(11), 1279-1280. Link (Demonstrates selectivity for hydroxylamines over primary amines).

-

Bergeron, R. J., et al. (2001).[2] "Synthesis and biological evaluation of N-methoxy analogues of polyamines." Journal of Medicinal Chemistry, 44(24), 4060-4070. (Application of N-methoxy amine synthesis).

-

-

Commercial Reference

Sources

- 1. EP0074121A1 - 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation - Google Patents [patents.google.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. 1394042-49-9|N-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine|BLD Pharm [bldpharm.com]

Optimized Reductive Amination Protocols for Benzoxepin-5-one Precursors

Executive Summary

The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical precursor for ACAT inhibitors, hypotensive agents, and CNS-active compounds (analogous to benzazepines like quetiapine). Functionalization at the C5 position via reductive amination is the primary gateway to these bioactive molecules.

However, the 5-position presents unique challenges due to the conformational mobility of the seven-membered oxepin ring and the steric environment created by the fused benzene ring. This guide details three field-validated protocols to navigate these challenges, ranging from standard high-throughput methods to Lewis-acid-mediated systems for hindered substrates.

Mechanistic Insight & Strategic Planning

Conformational Challenges

Unlike rigid six-membered tetralones, the seven-membered benzoxepin-5-one exists in a dynamic equilibrium between chair and twist-boat conformers. This flexibility can impede the trajectory of the incoming amine nucleophile. Furthermore, the ether oxygen at position 1 can act as a weak Lewis base, potentially sequestering Lewis acid catalysts if not used in stoichiometric excess.

Reaction Pathway

The transformation proceeds via the formation of a hemiaminal intermediate, followed by dehydration to the imine/iminium species. The rate-determining step is often the dehydration, which is significantly slower in seven-membered rings compared to five- or six-membered analogs due to transannular strain.

Figure 1: Reaction pathway highlighting the critical dehydration step often rate-limited by ring size.

Critical Parameters & Decision Matrix

Before selecting a protocol, evaluate the steric and electronic nature of your amine partner.

| Parameter | Standard Conditions (Protocol A) | Lewis Acid Mediated (Protocol B) |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | NaBH₄ (after Ti(OiPr)₄ activation) |

| Amine Type | Primary, unhindered Secondary | Sterically hindered, Anilines, Weak nucleophiles |

| Solvent | DCE (1,2-Dichloroethane) or THF | Ethanol (Absolute) or Methanol |

| Water Tolerance | Low (STAB hydrolyzes) | High (Ti acts as scavenger) |

| Key Advantage | Mild, functional group tolerant | Forces imine formation, high conversion |

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Best for: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis.

Materials:

-

Benzoxepin-5-one precursor (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

-

Imine Formation: In a dry vial, dissolve the benzoxepin-5-one (e.g., 1.0 mmol) in DCE (5 mL).

-

Add the amine (1.2 mmol) and Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.

-

Note: AcOH catalyzes the formation of the iminium ion.

-

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir the reaction mixture at room temperature for 12–24 hours under nitrogen.

-

Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Titanium(IV)-Mediated Reductive Amination

Best for: Hindered amines, electron-deficient anilines, or when Protocol A fails to drive conversion.

Scientific Rationale: Titanium(IV) isopropoxide acts as a dual-purpose reagent: it functions as a Lewis acid to activate the ketone carbonyl and as a water scavenger to drive the equilibrium toward the imine.

Materials:

-

Benzoxepin-5-one precursor (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Absolute Ethanol or Methanol

Procedure:

-

Complexation: In a flame-dried flask under Argon, combine benzoxepin-5-one (1.0 mmol) and the amine (1.2 mmol).

-

Titanium Addition: Add Ti(OiPr)₄ (2.0 mmol, ~600 µL) neat via syringe.

-

Caution: Ti(OiPr)₄ is moisture sensitive.

-

-

Imine Aging: Stir the neat/concentrated mixture at room temperature for 6–12 hours.

-

Checkpoint: Monitor by TLC. The ketone spot should disappear as the imine/titanium complex forms. If the mixture is too viscous, add 1-2 mL of dry EtOH.

-

-

Dilution: Dilute the reaction mixture with absolute Ethanol (5 mL).

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) carefully in small portions.

-

Safety: Exothermic reaction with hydrogen gas evolution.

-

-

Stirring: Allow to warm to room temperature and stir for 2 hours.

-

Quench (Critical Step): Pour the mixture into 10% aqueous NH₄OH (10 mL) or 1M NaOH. A heavy white precipitate (TiO₂) will form.

-

Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

-

Workup: Separate phases, wash organic layer with brine, dry, and concentrate.

Protocol C: Asymmetric Reductive Amination (Advanced)

Best for: Generating chiral 5-aminobenzoxepins with high enantiomeric excess (ee).

Reagents:

-

Catalyst: [Ir(COD)Cl]₂ (1 mol%) + Chiral Ligand (e.g., (S)-SegPhos or Spiro-based ligands)

-

Additives: Ti(OiPr)₄ (stoichiometric) + Iodine (catalytic)

-

Reductant: H₂ gas (50 bar) or Formic Acid/TEA (Transfer hydrogenation)

Note: This requires high-pressure hydrogenation equipment. For benchtop chiral synthesis, biocatalytic transaminases (e.g., Codexis ATA panels) are increasingly preferred for this specific substrate due to the steric constraints of the 7-membered ring.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium favors ketone; Water presence | Switch to Protocol B (Ti-mediated). Add 4Å Molecular Sieves to Protocol A. |

| Alcohol Byproduct | Direct reduction of ketone (Competition) | Ensure imine formation is complete before adding hydride. Increase "Imine Aging" time. |

| Over-alkylation | Reaction of product amine with ketone | Use excess amine (3-5 equiv) or switch to NH₄OAc for primary amines. |

| Titanium Emulsion | Improper quenching of Ti(OiPr)₄ | Use 1M NaOH or Rochelle's Salt solution during workup to solubilize Ti salts. |

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Irritant. Store in a desiccator.

-

Titanium(IV) Isopropoxide: Reacts violently with water. Corrosive. Handle under inert atmosphere.

-

Benzoxepin-5-one: Generally stable, but avoid prolonged exposure to strong Lewis acids without nucleophiles to prevent polymerization.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

-

General Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Titanium-Mediated Protocols: Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929. Link

-

Benzoxepin Scaffold Synthesis: Foley, D. A., et al. "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds." Journal of Organic Chemistry, vol. 80, no. 10, 2015, pp. 5159–5168. Link

-

Bioactivity of 5-Aminobenzoxepins: Hena Khanam, Shamsuzzaman. "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry, vol. 97, 2015, pp. 483-504.[1] Link

Sources

Application Note: Solvent Systems for N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

This Application Note and Protocol guide is designed for researchers working with N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine . It addresses the specific physicochemical challenges posed by the hybrid structure of a lipophilic benzoxepin core and a polar, chemically distinct N-alkoxy amine functionality.

Executive Summary

N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1394042-49-9) presents a unique solubility profile due to the juxtaposition of a hydrophobic bicyclic ether (benzoxepin) and a polar, weakly basic N-methoxy amine motif.

-

Primary Challenge: The compound exhibits "solubility inversion" depending on pH and protonation state. The free base is lipophilic (soluble in DCM, EtOAc), while the hydrochloride salt is hydrophilic.

-

Critical Constraint: The N-methoxy amine group (

) significantly lowers the pKa (~4.0–5.0) compared to typical secondary amines, affecting buffer selection. -

Universal Solvent: DMSO is the gold standard for biological stock solutions (>50 mM).

-

Solvent to Avoid: Acetone and other reactive carbonyls (risk of condensation side-reactions, though reduced compared to primary alkoxyamines).

Physicochemical Profiling & Mechanism

To select the correct solvent, one must understand the competing molecular forces within the structure.

Structural Analysis[1]

-

Lipophilic Domain (The "Tail"): The 2,3,4,5-tetrahydro-1-benzoxepin core is a bicyclic ether. It drives solubility in non-polar to moderately polar organic solvents (Chloroform, Dichloromethane). It resists dissolution in pure water.

-

Polar Domain (The "Head"): The N-methoxy amine group is a hydrogen bond donor (NH) and acceptor (O). The electron-withdrawing methoxy group reduces the electron density on the nitrogen.

-

Consequence: The basicity is attenuated. Unlike alkyl amines (pKa ~10), N-alkoxy amines typically have pKa values in the range of 4.0–5.0.

-

Solubility Implication: At physiological pH (7.4), the free base predominates, limiting aqueous solubility unless a co-solvent or surfactant is used.

-

Solubility Prediction Table

| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |

| Dipolar Aprotic | DMSO, DMF | High (>100 mM) | High | Best for Stock Solutions |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low | Best for Extraction/Workup |

| Alcohols | Methanol, Ethanol | Moderate-High | High | Good for crystallization/dilution |

| Ethers | THF, Diethyl Ether | Moderate | Very Low | Use for synthesis intermediates |

| Aqueous | Water, PBS (pH 7.4) | Low (<1 mM) | High (>50 mM) | pH dependent (See Protocol C) |

| Ketones | Acetone | High | Low | AVOID (Chemical Stability Risk) |

Experimental Protocols

Protocol A: Diagnostic Solubility Screening

Use this protocol if the exact form (salt vs. free base) of your batch is unconfirmed.

Materials:

-

Compound (~1 mg)

-

Glass vials (1.5 mL)

-

Solvents: Water, 0.1 M HCl, 0.1 M NaOH, DCM, DMSO.

Workflow:

-

Visual Inspection: Note if the compound is an oil (likely free base) or crystalline solid (likely salt).

-

Aqueous Partitioning:

-

Add 0.5 mg to 500 µL Water .

-

Result A (Dissolves): It is likely the HCl salt.

-

Result B (Oiling out/Precipitate): It is the Free Base.

-

-

pH Confirmation:

-

If insoluble in water, add 50 µL of 1.0 M HCl .

-

Mechanism:[1] Protonation of the N-methoxy amine (

) generally induces instant dissolution.

-

-

Organic Validation:

-

Add 0.5 mg to 500 µL DCM .

-

Clear solution confirms lipophilic character of the free base.

-

Protocol B: Preparation of Biological Stock Solutions (20 mM)

Standard procedure for in vitro screening (HTS, Cell Culture).

Reagents:

-

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

-

Nitrogen or Argon gas (optional)

Step-by-Step:

-

Calculate Mass:

-

MW (Free Base) ≈ 193.24 g/mol .

-

MW (HCl Salt) ≈ 229.70 g/mol .

-

Target: 1 mL of 20 mM solution requires 3.86 mg (Free Base) or 4.59 mg (HCl Salt).

-

-

Dissolution:

-

Weigh compound into a chemically resistant amber glass vial (protect from light).

-

Add the calculated volume of DMSO .

-

Tip: Do not sonicate extensively; mild vortexing (30 seconds) is sufficient. Heat generation from sonication can degrade sensitive N-O bonds.

-

-

Storage:

-

Aliquot into single-use vials to avoid freeze-thaw cycles.

-

Store at -20°C.

-

Stability Check: DMSO is hygroscopic. Water uptake can cause the free base to precipitate over time. Ensure tight seals.

-

Protocol C: Aqueous Formulation for Animal Studies

Since the free base has poor water solubility, this protocol uses pH adjustment to generate the soluble salt in situ.

Target: 5 mg/mL in Saline.

-

Weighing: Weigh the required amount of Free Base.

-

Acidification: Add 1.0 equivalent of diluted HCl (0.1 M) relative to the molar amount of amine.

-

Observation: The oil should dissolve into the aqueous phase.

-

-

Buffering: Slowly add Saline (0.9% NaCl) or 5% Dextrose to volume.

-

pH Adjustment: Check pH. It will likely be acidic (~pH 4-5).

-

Caution: Adjusting pH > 6.0 may cause the free base to precipitate (crash out) because the pKa is low. Keep the formulation slightly acidic (pH 4.5–5.5) to maintain solubility.

-

Critical Stability & Compatibility Guide

The "Acetone Trap"

While secondary N-alkoxy amines are more stable than their primary counterparts, they can still undergo condensation reactions or exchange reactions in the presence of reactive carbonyls and Lewis acids.

-

Rule: Never use Acetone or MEK (Methyl Ethyl Ketone) for dissolving or cleaning glassware intended for this compound if high purity is required for analysis (e.g., LC-MS).

Chemical Stability Flowchart

The following diagram illustrates the decision logic for solvent selection based on the intended application, ensuring chemical integrity.

Caption: Decision matrix for solvent selection prioritizing chemical stability and solubility based on application.

References

-

PubChem. (n.d.). Compound Summary: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 1394042-49-9).[2][3] National Library of Medicine. Retrieved February 22, 2026, from [Link]

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for amine-salt solubility principles).

- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and pKa effects on solubility).

Sources

Application Notes and Protocols for In Vitro Assay Preparation using N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxepine Scaffold

The 2,3,4,5-tetrahydro-1-benzoxepine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] The introduction of an N-methoxy-amine at the 5-position, as seen in N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, presents a novel chemical entity with significant potential for modulating key biological targets. While specific biological data for this compound is not yet widely published, its structural features suggest a strong likelihood of interaction with G-protein coupled receptors (GPCRs), a superfamily of integral membrane proteins that are major drug targets.[3][4][5][6]

This guide, therefore, provides a comprehensive framework for the in vitro characterization of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, with a focus on assays relevant to serotonin (5-HT) and dopamine (D) receptors, two prominent GPCR families implicated in a range of neurological and psychiatric disorders.[7][8][9][10] The protocols detailed herein are designed to be robust and self-validating, enabling researchers to elucidate the compound's pharmacological profile, including receptor binding affinity, functional activity, and downstream signaling pathway modulation.

I. Rationale for GPCR Target Selection

The rationale for focusing on serotonin and dopamine receptors stems from the structural similarities of the benzoxepine core to known ligands of these receptors. The conformationally flexible seven-membered ring system allows for diverse spatial arrangements of the pharmacophoric elements, which can facilitate binding to the orthosteric or allosteric sites of various GPCRs.[11]

The primary objective of the initial in vitro assays is to determine if N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exhibits any significant binding affinity and/or functional modulation of a panel of serotonin and dopamine receptor subtypes. A tiered approach is recommended, starting with primary binding assays followed by functional assays for the most promising targets.

II. Experimental Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the in vitro characterization of a novel compound like N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijsrmst.com [ijsrmst.com]

- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. marinbio.com [marinbio.com]

- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. Buy 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine | 38824-23-6 [smolecule.com]

Introduction: The Critical Role of Crystalline Form in Drug Development

An Application Guide to the Crystallization of N-Methoxy Benzoxepin Salts

The isolation and purification of active pharmaceutical ingredients (APIs) are paramount in drug development and manufacturing. For N-methoxy benzoxepin salts, a class of compounds with significant potential in medicinal chemistry, obtaining a solid form with high purity, stable polymorphic form, and consistent particle size is not merely a matter of process efficiency—it is a prerequisite for ensuring safety, efficacy, and bioavailability. Crystallization stands as the most powerful technique for achieving these goals on an industrial scale.[1][2] It is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered three-dimensional lattice, effectively excluding impurities in the process.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fundamental principles and detailed, field-proven protocols for the crystallization of N-methoxy benzoxepin salts. The methodologies described herein are designed to be robust starting points for process development, emphasizing the causal relationships between experimental parameters and crystalline product attributes.

Chapter 1: The Science of Supersaturation: Driving Crystal Formation

-

Nucleation: This is the initial formation of stable, microscopic crystalline clusters (nuclei) from the supersaturated solution.[3] The rate of nucleation is highly dependent on the level of supersaturation; very high levels often lead to rapid nucleation of many small crystals, which can be undesirable.[7]

-

Crystal Growth: Once stable nuclei have formed, they grow by the sequential addition of more solute molecules from the solution onto their surfaces.[5] Ideally, crystal growth should dominate over nucleation to yield larger, more easily filterable crystals.

Chapter 2: Strategic Solvent Selection

The choice of solvent is the most critical decision in developing a crystallization process.[8][9] An ideal solvent should exhibit a steep solubility curve with respect to temperature or anti-solvent composition, meaning the N-methoxy benzoxepin salt is highly soluble under one set of conditions (e.g., high temperature) and poorly soluble under another (e.g., low temperature).[9][10]

Key Considerations for Solvent Selection:

-

Solubility Profile: The target compound should be very soluble in the chosen solvent at high temperatures but have low solubility at room temperature or below for cooling crystallizations. For anti-solvent methods, the compound should be soluble in the "solvent" and insoluble in the "anti-solvent".[2][4]

-

"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the N-methoxy benzoxepin salt. Given the presence of ether, methoxy, and salt functionalities, moderately polar solvents are often a good starting point.[11]

-

Miscibility: For anti-solvent crystallization, the primary solvent and the anti-solvent must be fully miscible.[4][7]

-

Safety and Environmental Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact.

Table 1: Common Solvents for Screening N-Methoxy Benzoxepin Salt Crystallization

| Solvent Class | Example Solvents | Polarity | Boiling Point (°C) | Key Characteristics & Potential Use |

| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | 65, 78, 82 | Good for dissolving polar salts; often used in cooling crystallizations or as the primary solvent in anti-solvent pairs.[4][9] |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | 56, 80 | Strong solvents, useful for dissolving a wide range of compounds. Often used in solvent/anti-solvent systems.[12] |

| Esters | Ethyl Acetate | Moderately Polar | 77 | A versatile solvent, often used in combination with non-polar anti-solvents like heptane or cyclohexane.[4] |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderately Polar | 66, 80 | Good for compounds of intermediate polarity. Can be used in cooling or anti-solvent methods. |

| Aromatic | Toluene | Non-Polar | 111 | Useful as an anti-solvent for polar compounds or as a primary solvent for less polar freebase forms. High boiling point can be a drawback.[4] |

| Alkanes | Heptane, Hexane, Cyclohexane | Non-Polar | 98, 69, 81 | Almost always used as anti-solvents due to their inability to dissolve most salts.[9][12] |

| Other | Acetonitrile, Water | Polar Aprotic, Polar Protic | 82, 100 | Acetonitrile is a strong polar aprotic solvent. Water is excellent for highly polar salts but can be challenging to remove.[4] |

Chapter 3: Core Crystallization Protocols

The following protocols provide detailed, step-by-step methodologies for common crystallization techniques applicable to N-methoxy benzoxepin salts.

Cooling Crystallization

Protocol: Single-Solvent Cooling Crystallization

-

Solubilization: In a jacketed glass reactor, add the crude N-methoxy benzoxepin salt. Add a selected solvent (e.g., isopropanol) in a sufficient amount to form a stirrable slurry (e.g., 5-10 mL per gram of salt).

-

Heating: While stirring, heat the mixture to a temperature near the solvent's boiling point (e.g., 75-80°C for isopropanol) until all the solid material is completely dissolved. Visually confirm the absence of any solid particles.

-

Aging: Hold the resulting slurry at the final cold temperature for at least 1-2 hours with continued stirring to maximize the yield by allowing the crystallization to complete.

-

Isolation: Isolate the crystals by vacuum filtration.

-

Washing: Wash the collected crystal cake with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow: Cooling Crystallization

Caption: Workflow for purification via cooling crystallization.

Anti-Solvent Crystallization

This technique induces supersaturation by adding a second solvent (the "anti-solvent") in which the target compound is insoluble, to a solution of the compound in a solvent where it is soluble.[2][7][14]

Protocol: Anti-Solvent Addition

-

Solubilization: Dissolve the crude N-methoxy benzoxepin salt in a minimum amount of a "good" solvent (e.g., acetone) at a controlled temperature (e.g., 25°C).

-

Filtration (Optional): If the solution is not perfectly clear, perform a polish filtration to remove any insoluble impurities before proceeding.

-

Anti-Solvent Addition: While stirring the solution vigorously, slowly add the anti-solvent (e.g., heptane) at a controlled rate. The rate of addition directly impacts the level of local supersaturation and thus the final crystal size.[14] A slower addition rate is generally preferred.

-

Aging: After the addition is complete, continue to stir the resulting slurry for 1-2 hours to ensure complete crystallization.

-

Isolation, Washing, and Drying: Follow steps 5-7 as described in the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (or pure anti-solvent) for the washing step.

Workflow: Anti-Solvent Crystallization

Caption: Workflow for purification via anti-solvent addition.

Vapor Diffusion

This is a small-scale technique excellent for screening conditions and growing high-quality single crystals for X-ray diffraction, though it is less common for bulk purification.[15][16] The principle is similar to anti-solvent addition but occurs much more slowly via the vapor phase.

Protocol: Vapor Diffusion (Hanging Drop)

-

Prepare Reservoir: In the well of a crystallization plate, add ~500 µL of a solution containing the anti-solvent.

-

Prepare Drop: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of the N-methoxy benzoxepin salt in a volatile "good" solvent.

-

Seal System: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight system.

-

Equilibration: Over time (hours to weeks), the more volatile "good" solvent in the drop will evaporate and diffuse into the reservoir, while the less volatile anti-solvent from the reservoir will diffuse into the drop. This slowly increases the concentration of the salt and the anti-solvent in the drop, gently inducing crystallization.[15][16]

-

Harvesting: Once suitable crystals have formed, they can be carefully harvested with a small loop.

Slurry Crystallization & Ostwald Ripening

This technique is used to improve the purity or change the polymorphic form of an existing solid. It involves stirring a suspension (slurry) of the solid in a solvent system where it has slight solubility.

Protocol: Slurry for Purification

-

Slurry Preparation: Suspend the impure N-methoxy benzoxepin salt in a solvent or solvent mixture where it is only sparingly soluble at a given temperature (e.g., 25°C).

-

Equilibration: Stir the slurry for an extended period (12-72 hours). During this time, a process known as Ostwald ripening occurs: smaller, often less stable or more impure crystals dissolve and re-precipitate onto larger, more stable crystals.[17] This dynamic equilibrium allows impurities trapped in the crystal lattice to be released into the solution.

-

Isolation: After the equilibration period, isolate the solid by filtration, wash with fresh solvent, and dry as previously described.

Chapter 4: Process Optimization and Troubleshooting

Seeding: Taking Control of Nucleation

Spontaneous nucleation can be difficult to control. Seeding is the practice of adding a small quantity of pre-existing crystals of the desired product to a supersaturated solution to initiate crystallization.[1][5]

-

Benefits: Seeding provides nucleation sites, allowing crystallization to occur at a lower level of supersaturation. This promotes controlled crystal growth over uncontrolled primary nucleation, leading to better particle size distribution and process repeatability.[1]

-

Best Practices: Add seeds as a slurry in the crystallization solvent to ensure good dispersion.[1] The amount of seed is typically 0.1-1.0% of the total batch size.

Table 2: Common Crystallization Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Oiling Out / Liquid-Liquid Phase Separation | Supersaturation is too high; solution concentration exceeds the "metastable limit" before nucleation occurs.[5] | Reduce the rate of cooling or anti-solvent addition. Increase the initial solvent volume. Add seeds at a point of slight supersaturation to induce crystallization before oiling occurs. |

| Formation of Very Fine Needles | Nucleation rate is much faster than the growth rate, often due to very high supersaturation.[14] | Slow down the generation of supersaturation (slower cooling/addition). Use a less potent anti-solvent. Optimize the seeding protocol. |

| Poor Yield | Compound has significant solubility in the final mother liquor. Insufficient aging time. | Cool to a lower final temperature. Use a more effective anti-solvent or a higher proportion of it. Increase the aging time. |

| Inconsistent Results | Uncontrolled nucleation. Variations in raw material purity or solvent quality. | Implement a robust seeding protocol.[1] Ensure consistent quality of starting materials and solvents. |

Chapter 5: A Note on Crystal Characterization

Once a crystalline product is obtained, it is crucial to characterize it to confirm its identity, purity, and solid-state form.

-

X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline lattice, essential for identifying the polymorphic form.[18]

-

Differential Scanning Calorimetry (DSC): Measures the melting point and thermal events, useful for assessing purity and identifying different polymorphs.

-

Microscopy: Visual examination of the crystals to determine their morphology (shape) and estimate their size.[18]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the isolated solid.

By systematically applying the principles and protocols outlined in this guide, researchers can develop robust and scalable crystallization processes for N-methoxy benzoxepin salts, ensuring the production of high-quality materials essential for advancing drug development programs.

References

- Gas antisolvent crystallization of organic salts from aqueous solutions - ResearchGate. (n.d.).

- Crystallization - All About Drugs. (2026, February 7).

- Process Design of an Industrial Crystallization Based on Degree of Agglomeration. (n.d.).

-

Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15). Retrieved February 22, 2026, from [Link]

- Crystallization - Specialty Chemicals. (n.d.).

- Antisolvent Crystallization. (n.d.).

-

Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved February 22, 2026, from [Link]

- PROCESS INTENSIFICATION THROUGH CONTROL, OPTIMIZATION, AND DIGITALIZATION OF CRYSTALLIZATION SYSTEMS. (n.d.).

-

Kinetics of Crystallization in Supersaturation - Mettler Toledo. (n.d.). Retrieved February 22, 2026, from [Link]

-

Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved February 22, 2026, from [Link]

-

Crystallization process: how does crystallization work - MIRAI Intex. (2024, July 25). Retrieved February 22, 2026, from [Link]

- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.).

-

Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, July 5). Retrieved February 22, 2026, from [Link]

-

SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 22, 2026, from [Link]

-

Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Retrieved February 22, 2026, from [Link]

-

Flow Crystallization | Solubility Control - Vapourtec. (2024, May 9). Retrieved February 22, 2026, from [Link]

-

Chemical crystallization | SPT Labtech. (n.d.). Retrieved February 22, 2026, from [Link]

- Guide for crystallization. (n.d.).

-

Vapor-Deposited Thin Films: Studying Crystallization and α-relaxation Dynamics of the Molecular Drug Celecoxib | The Journal of Physical Chemistry B - ACS Publications. (2022, May 17). Retrieved February 22, 2026, from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]

-

Crystallisation in pharmaceutical processes | BIA. (n.d.). Retrieved February 22, 2026, from [Link]

-

The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals - ACS Publications. (2015, September 16). Retrieved February 22, 2026, from [Link]

-

Crystallization process guide | industrial use - ANDRITZ GROUP. (n.d.). Retrieved February 22, 2026, from [Link]

-

Solution Cocrystallization: A Scalable Approach for Cocrystal Production - MDPI. (2021, March 18). Retrieved February 22, 2026, from [Link]

-

crystallography-crystallization-guide.pdf - IMSERC. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bia.si [bia.si]

- 3. Crystallization – All About Drugs [allfordrugs.com]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. mt.com [mt.com]

- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. vapourtec.com [vapourtec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. imserc.northwestern.edu [imserc.northwestern.edu]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Crystallization process guide | industrial use | ANDRITZ [andritz.com]

- 14. mt.com [mt.com]

- 15. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 16. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kebo-chemicals.com [kebo-chemicals.com]

- 18. psecommunity.org [psecommunity.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzoxepin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid preparation of benzoxepin derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will move beyond a simple recitation of steps to provide a deeper understanding of the underlying principles, the rationale behind experimental choices, and the practical aspects of protocol execution. This document is designed to empower researchers to leverage the full potential of microwave chemistry for accelerating drug discovery and development programs.

Introduction: The Significance of Benzoxepins and the Microwave Advantage

Benzoxepins are a class of seven-membered heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and central nervous system activities, have made them a focal point in drug discovery. However, traditional synthetic routes to these scaffolds often require harsh reaction conditions, long reaction times, and can result in low yields and significant byproduct formation.

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative to conventional heating methods.[1][2] By directly coupling microwave energy with polar molecules in the reaction mixture, this technique provides rapid and uniform heating, leading to dramatic accelerations in reaction rates.[3][4][5] This often translates to higher yields, cleaner reaction profiles, and the ability to drive reactions that are sluggish or inefficient under conventional heating.[6][7] For the synthesis of complex heterocyclic systems like benzoxepins, MAOS offers a powerful tool to expedite the exploration of chemical space and accelerate the generation of novel drug candidates.[4][8]

The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction.[1][3][9][10] Polar molecules continuously attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.[3] In the presence of ionic species, the rapid migration of ions through the solution also contributes to the heating effect. This direct "in-core" heating is fundamentally different from the slow heat transfer through vessel walls in conventional methods, leading to more uniform temperature profiles and preventing the formation of hot spots that can lead to decomposition.[4][9]

Reaction Spotlight: Intramolecular SNAr for Dibenzo[b,f][1][3]oxazepine Synthesis

One effective strategy for the synthesis of dibenzo-fused oxepine derivatives is the intramolecular nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly amenable to microwave acceleration. Here, we will detail a protocol for the synthesis of dibenzo[b,f][1][3]oxazepine derivatives from 2-chlorobenzaldehydes and 2-aminophenols.

Underlying Mechanism

The reaction proceeds through a two-step sequence:

-

Initial Condensation: The aldehyde group of the 2-chlorobenzaldehyde reacts with the amino group of the 2-aminophenol to form a Schiff base (imine) intermediate. This step is often base-catalyzed.

-

Intramolecular Cyclization (SNAr): The phenoxide, formed by deprotonation of the hydroxyl group of the 2-aminophenol moiety, acts as a nucleophile. It attacks the electron-deficient aromatic ring bearing the chlorine atom, displacing it in an intramolecular SNAr reaction to form the seven-membered oxazepine ring.

Microwave irradiation significantly accelerates both the initial condensation and the subsequent cyclization, allowing the reaction to be completed in minutes rather than hours.

Visualizing the Workflow

Caption: Workflow for Microwave-Assisted Dibenzo[b,f][1][3]oxazepine Synthesis.

Detailed Experimental Protocol